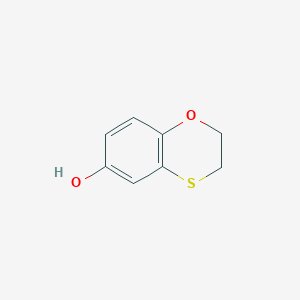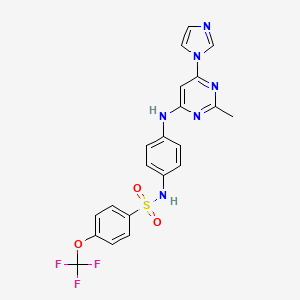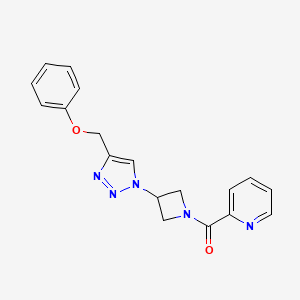![molecular formula C14H13ClN6OS B2956291 N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-5-chlorothiophene-2-carboxamide CAS No. 2034557-64-5](/img/structure/B2956291.png)
N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-5-chlorothiophene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-5-chlorothiophene-2-carboxamide is a useful research compound. Its molecular formula is C14H13ClN6OS and its molecular weight is 348.81. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
The primary targets of this compound are c-Met/VEGFR-2 kinases . These kinases play a crucial role in cell proliferation and angiogenesis, making them important targets in cancer treatment .
Mode of Action
The compound interacts with its targets by inhibiting their activities . This inhibition disrupts the signaling pathways that these kinases are involved in, leading to a decrease in cell proliferation and angiogenesis .
Biochemical Pathways
The compound affects the c-Met/VEGFR-2 signaling pathways . These pathways are involved in cell proliferation and angiogenesis. By inhibiting these pathways, the compound can reduce the growth and spread of cancer cells .
Pharmacokinetics
Similar compounds have been shown to have satisfactory activity, suggesting that they may have favorable absorption, distribution, metabolism, and excretion properties .
Result of Action
The compound has been shown to have significant antiproliferative activities against various cancer cell lines . In particular, it has been found to inhibit the growth of A549 cells in the G0/G1 phase in a dose-dependent manner, and induce the late apoptosis of A549 cells .
生化学分析
Biochemical Properties
N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-5-chlorothiophene-2-carboxamide plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including kinases and receptors involved in cell signaling pathways. For instance, it has been shown to inhibit c-Met and VEGFR-2 kinases, which are critical in cancer cell proliferation and angiogenesis . The compound binds to the active sites of these enzymes, thereby blocking their activity and leading to reduced cell growth and metastasis.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, this compound induces apoptosis and cell cycle arrest, particularly in the G0/G1 phase . It also affects the expression of genes involved in cell survival and proliferation, thereby exerting its anti-tumor effects.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It inhibits enzyme activity by occupying the ATP-binding sites of kinases, preventing phosphorylation events essential for signal transduction . Additionally, it can alter gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular behavior.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard conditions, but its activity can diminish due to degradation over extended periods . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis, although the exact duration of its effectiveness can vary depending on the experimental conditions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it effectively inhibits tumor growth without significant toxicity . At higher doses, toxic effects such as weight loss and organ damage have been observed. These findings highlight the importance of optimizing dosage to balance efficacy and safety.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes biotransformation by cytochrome P450 enzymes . This metabolism can lead to the formation of active or inactive metabolites, which can influence the overall pharmacological effects of the compound.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in specific tissues . This distribution is crucial for its therapeutic efficacy, as it ensures that the compound reaches its target sites in sufficient concentrations.
Subcellular Localization
The subcellular localization of this compound is essential for its activity. It is primarily localized in the cytoplasm and nucleus, where it interacts with its target enzymes and proteins . Post-translational modifications and targeting signals play a role in directing the compound to these specific compartments, thereby enhancing its functional effects.
特性
IUPAC Name |
5-chloro-N-[1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN6OS/c15-11-2-1-10(23-11)14(22)18-9-3-5-20(7-9)12-13-19-17-8-21(13)6-4-16-12/h1-2,4,6,8-9H,3,5,7H2,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZXUBQILAVPQHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)C2=CC=C(S2)Cl)C3=NC=CN4C3=NN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Chloro-1-[3-(2-pyrimidin-2-ylpyrimidin-4-yl)azetidin-1-yl]ethanone](/img/structure/B2956211.png)
![N-(3-ethoxypropyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2956212.png)
![2-(2-METHYL-4-OXO-2,3,4,5-TETRAHYDRO-1,5-BENZOTHIAZEPIN-5-YL)-N-[4-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE](/img/structure/B2956214.png)
![1-(2-{[(4-bromophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-(4-methoxyphenyl)ethan-1-one](/img/structure/B2956215.png)
![N-[1-(pyrazin-2-yl)azetidin-3-yl]morpholine-4-carboxamide](/img/structure/B2956216.png)
![N-[1-(3-acetamidophenyl)ethyl]-2-(2-formylphenoxy)acetamide](/img/structure/B2956218.png)

![1-{4-[3-(4-benzhydrylpiperazino)-2-hydroxypropoxy]phenyl}ethan-1-one](/img/structure/B2956223.png)

![(Z)-methyl 2-(2-((4-fluorobenzoyl)imino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2956226.png)

![N-[(2-METHOXYPHENYL)METHYL]-3-(4-METHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE](/img/structure/B2956229.png)

